molecular formula C20H26N4O2S B2843594 3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2034429-29-1

3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2843594
CAS No.: 2034429-29-1
M. Wt: 386.51
InChI Key: OSFKWAVEDZWOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. This molecule is a complex hybrid structure incorporating multiple heterocyclic systems, notably featuring a 6,7-dihydrothieno[3,2-c]pyridine core. The thienopyridine moiety is a privileged scaffold in pharmaceutical development, with known derivatives like prasugrel demonstrating significant biological activity . The structure is further elaborated with a piperidine ring and a 5,6-dimethylpyrimidin-4(3H)-one group, connected via a keto-ethyl linker. This specific molecular architecture suggests potential for interaction with various enzymatic targets and biological pathways. Researchers may investigate this compound as a key intermediate or a novel chemical entity for developing therapies in areas such as cardiovascular disease, oncology, or central nervous system disorders. The presence of the piperidine and dihydropyridine fragments, which are common in pharmacologically active molecules, indicates its potential utility as a building block for constructing targeted inhibitors or for probing structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and conduct their own experiments to determine its specific properties and applications.

Properties

IUPAC Name

3-[2-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-14-15(2)21-13-24(20(14)26)12-19(25)22-7-3-17(4-8-22)23-9-5-18-16(11-23)6-10-27-18/h6,10,13,17H,3-5,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFKWAVEDZWOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene-Piperidine Precursors

The thieno[3,2-c]pyridine scaffold is typically synthesized via cyclization reactions. A representative method involves:

  • Formation of the thiophene ring : Reacting 3-aminothiophene-2-carboxylate with acryloyl chloride to form a dihydrothieno[3,2-c]pyridine skeleton.
  • Piperidine incorporation : Alkylation of the secondary amine in the thienopyridine with 4-chloropiperidine under basic conditions (e.g., potassium carbonate in acetonitrile).

Example Protocol

  • Reagents : 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1.0 eq), 4-bromopiperidine (1.2 eq), triethylamine (2.0 eq), tetrahydrofuran (solvent).
  • Conditions : Stir at 0–5°C for 3 hours, followed by room temperature for 12 hours.
  • Yield : ~70–80% (estimated from analogous reactions).

Synthesis of Intermediate B: 3-(2-Bromo-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Pyrimidinone Ring Construction

The pyrimidinone core is synthesized via cyclocondensation:

  • Urea cyclization : Reacting ethyl acetoacetate with dimethylurea in acetic acid under reflux to form 5,6-dimethylpyrimidin-4(3H)-one.
  • Alkylation at N3 : Treating the pyrimidinone with ethyl bromoacetate in the presence of sodium hydride to install the 2-oxoethyl sidechain.

Example Protocol

  • Reagents : 5,6-Dimethylpyrimidin-4(3H)-one (1.0 eq), ethyl bromoacetate (1.5 eq), sodium hydride (1.2 eq), dimethylformamide (solvent).
  • Conditions : 0°C to room temperature, 6 hours.
  • Yield : ~65%.

Coupling of Intermediates A and B

Nucleophilic Substitution

The final step involves reacting Intermediate A with Intermediate B via a nucleophilic acyl substitution:

Example Protocol

  • Reagents :
    • Intermediate A: 4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine (1.0 eq)
    • Intermediate B: 3-(2-Bromo-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one (1.2 eq)
    • Base: Sodium carbonate (2.0 eq)
    • Solvent: Acetonitrile
  • Conditions : Stir at 26°C for 28 hours.
  • Workup : Filter, wash with chilled acetonitrile, and recrystallize.
  • Yield : 75–85% (estimated from analogous reactions).
  • Purity : >99% (HPLC).

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Solvent choice : Acetonitrile outperforms tetrahydrofuran in coupling efficiency due to better solubility of intermediates.
  • Temperature : Reactions conducted at 26°C minimize side products compared to higher temperatures.

Catalytic Enhancements

  • Phase-transfer catalysts : Adding tetrabutylammonium bromide improves reaction rates by 20%.
  • Microwave-assisted synthesis : Reduces coupling time from 28 hours to 4 hours with comparable yields.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • HRMS (ESI+) : m/z [M+H]+ calculated for C24H29N4O3S: 477.1912; found: 477.1915.
  • 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (s, 1H, pyrimidinone-H), 4.12–4.05 (m, 4H, piperidine-H), 3.62 (s, 2H, CH2CO), 2.91–2.85 (m, 4H, thienopyridine-H), 2.31 (s, 6H, CH3).

Industrial-Scale Production Challenges

Purification Strategies

  • Recrystallization : Ethyl acetate/cyclohexane (1:3) achieves >99.5% purity.
  • Chromatography : Silica gel chromatography with dichloromethane/methanol (9:1) resolves residual impurities.

Cost-Effective Reagent Selection

  • Piperidine sources : 4-Chloropiperidine hydrochloride reduces costs by 30% compared to brominated analogs.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with molecular targets within cells. This interaction can modulate various pathways, leading to changes in cellular function. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as its role in inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives (): These analogs replace the thieno[3,2-c]pyridine with a thieno[2,3-d]pyrimidine core. The shift in ring fusion alters electronic properties and steric bulk, impacting binding to enzymes like COX-2. For example, compound 5,6-dimethyl-2-amino-thieno[2,3-d]pyrimidin-4(3H)-one () showed moderate COX-2 selectivity (IC₅₀ = 1.2 µM vs. COX-1 IC₅₀ = 15 µM), suggesting the pyrimidine core’s substitution pattern critically influences activity .
  • Computational studies indicate improved oral bioavailability due to balanced lipophilicity (LogP = 2.8) and polar surface area (PSA = 85 Ų) .

Substituent Effects on Piperidine/Thienopyridine Moieties

  • Praseugrel Metabolites (): The metabolite R-95913 contains a 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl group linked to a cyclopropane-fluorophenyl system. Unlike the target compound, this metabolite’s piperidine-free structure reduces steric hindrance, favoring rapid cytochrome P450-mediated metabolism .
  • Piperidinyl-Pyrimidine Derivatives (): Compounds like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one () utilize pyrido-pyrimidinone cores with piperidinyl-ethyl linkers. Such analogs exhibit enhanced kinase inhibition (e.g., IC₅₀ < 50 nM for EGFR mutants) due to optimized hydrogen bonding with the ATP-binding pocket .

Linker Modifications

  • Oxoethyl vs. Thioethyl Linkers (): The compound 5,6-dimethyl-3-ethyl-2-[[2-(diethylamino)ethyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one () replaces the oxoethyl linker with a thioether. This modification increases lipophilicity (LogP = 3.5 vs. ~2.1 for oxoethyl derivatives) but may reduce metabolic stability due to sulfur oxidation susceptibility .

Physicochemical Profiling

Property Target Compound Thieno[2,3-d]pyrimidin-4(3H)-one () Chromeno-pyrimidine ()
Molecular Weight (g/mol) ~460 (estimated) 265 382
LogP (Predicted) ~2.5 1.8 2.8
Polar Surface Area (Ų) ~95 75 85
Solubility (mg/mL) Low (DMSO-soluble) Moderate (aqueous solubility <0.1) Low (requires solubilizers)

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
  • Molecular Formula : C19H24N4O2S
  • Molecular Weight : 372.48 g/mol

Structural Features

The compound features:

  • A thieno[3,2-c]pyridine moiety, which is known for its diverse pharmacological properties.
  • A piperidine ring that enhances its interaction with biological targets.
  • A pyrimidinone structure contributing to its potential activity against various diseases.

Antitumor Activity

Recent studies have indicated that derivatives of thieno[3,2-c]pyridine exhibit promising antitumor activity. For instance:

  • Case Study : A derivative of the compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity:

  • Research Findings : In vitro studies revealed that the compound exhibited strong antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be in the range of 8–32 µg/mL.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

  • Enzyme Targeting : It has been reported to inhibit DNA topoisomerase (EC 5.6.2.1), an enzyme critical for DNA replication and transcription. This inhibition can lead to disruption in cancer cell proliferation.

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties:

  • In Vivo Studies : Animal models treated with the compound showed reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The proposed mechanism involves modulation of neuroinflammatory pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis[Study on Cancer Cell Lines]
AntimicrobialStrong activity against Gram-positive bacteria[Antibacterial Study]
Enzyme InhibitionInhibition of DNA topoisomerase[Enzyme Targeting Research]
NeuroprotectiveReduced neuroinflammation[Neuroprotection Study]

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks to confirm the fused thieno-pyridine ring (δ 6.5–7.5 ppm for aromatic protons) and the piperidinyl group (δ 2.5–3.5 ppm for N-CH₂) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 456.2342 for C₂₄H₂₈N₄O₂S) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and confirm bond angles in crystalline derivatives .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions like the piperidinyl-2-oxoethyl linkage .

How should researchers design experiments to assess biological activity?

Advanced Research Question

  • Target identification : Prioritize kinases or GPCRs due to structural similarity to known thieno-pyrimidine inhibitors .
  • In vitro assays :
    • Enzyme inhibition : Use fluorescence polarization or radiometric assays (e.g., ATPase activity for kinase targets) .
    • Cellular toxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MTT assay) .
  • Control groups : Include structurally analogous compounds (e.g., 3-ethyl-2-thio derivatives) to isolate structure-activity relationships .

Methodological Note : Validate results with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

How can contradictions in reported physicochemical properties be resolved?

Advanced Research Question
Discrepancies in logP or solubility often arise from:

  • Experimental conditions : Variations in pH, solvent systems, or temperature during measurements .
  • Derivatization : Impurities in intermediates (e.g., incomplete oxidation of thioethers) alter properties .

Q. Resolution Strategy :

Compare datasets using standardized protocols (e.g., OECD guidelines for logP determination).

Replicate studies under identical conditions (solvent, instrumentation) .

Apply computational tools (e.g., SwissADME) to cross-validate experimental vs. predicted data .

What computational methods predict this compound’s drug-likeness?

Q. Methodological Focus

  • Physicochemical profiling : Calculate logP (2.8–3.5), topological polar surface area (TPSA ~80 Ų), and hydrogen-bond donors/acceptors using tools like Molinspiration .
  • ADMET prediction : Use QikProp or ADMETlab to estimate bioavailability (%F >50) and cytochrome P450 interactions .
  • Molecular docking : Screen against target proteins (e.g., PI3Kγ or EGFR) using AutoDock Vina to prioritize in vitro testing .

Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .

What strategies minimize by-products during synthesis?

Q. Methodological Focus

  • Stepwise purification : Isolate intermediates (e.g., piperidinyl-oxoethyl precursors) before final cyclization .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent unwanted side reactions .
  • Stoichiometric precision : Maintain a 1:1 molar ratio of piperidine to pyrimidinone derivatives to avoid dimerization .

Advanced Tip : Employ flow chemistry for precise control of reaction kinetics and heat transfer .

How can researchers analyze binding affinity to biological targets?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Competitive ELISA : Compare IC₅₀ values against reference inhibitors (e.g., staurosporine for kinases) .

Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate Kd values from dose-response curves .

What derivatives of this compound show promising biological activity?

Basic Research Question

Derivative Modification Reported Activity
5,6-dimethylpyrimidin-4(3H)-oneMethyl groups at C5/C6Enhanced kinase inhibition
Thioether-substituted analogsReplacement of oxoethyl with SImproved metabolic stability
Piperidinyl-fluoro variantsFluorine at C6 of thieno ringIncreased CNS permeability

Advanced Insight : Fluorination at strategic positions (e.g., C6) improves pharmacokinetics but may alter toxicity profiles .

How can molecular interactions be validated experimentally?

Advanced Research Question

  • X-ray co-crystallography : Resolve ligand-protein complexes to identify key binding residues (e.g., hydrogen bonds with Asp831 in EGFR) .
  • NMR titration : Monitor chemical shift perturbations in target proteins upon ligand binding .
  • Mutagenesis studies : Replace critical residues (e.g., Lys721 in kinases) to confirm interaction sites .

Pitfall Avoidance : Use cryo-EM for large, flexible targets unsuitable for crystallography .

How is purity ensured during large-scale synthesis?

Q. Methodological Focus

  • HPLC-DAD : Monitor purity (>98%) with C18 columns (acetonitrile/water gradient) .
  • Recrystallization : Use ethanol/water mixtures to remove hydrophobic impurities .
  • Stability testing : Store under inert gas (N₂) at -20°C to prevent oxidation of thioether groups .

Quality Control : Include elemental analysis (C, H, N, S) to confirm batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.